4-Methylaminorex

描述

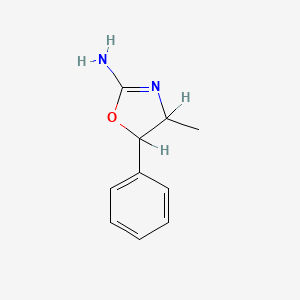

Structure

3D Structure

属性

IUPAC Name |

4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQBMYDFWFGESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860432 | |

| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-94-3 | |

| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylaminorex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Preclinical Assessment of 4-Methylaminorex: A Technical Review

Foreword: This document provides a comprehensive technical overview of the history, synthesis, and preclinical pharmacological evaluation of 4-Methylaminorex (4-MAR), a potent stimulant of the 2-amino-5-aryloxazoline class. Developed by McNeil Laboratories in the mid-20th century, this compound's journey from a potential therapeutic agent to a substance of abuse offers valuable insights into the complexities of stimulant pharmacology and drug development. This guide is intended for researchers, scientists, and drug development professionals, presenting detailed experimental methodologies, quantitative data, and a mechanistic exploration of its action on monoamine systems.

Historical Context and Discovery at McNeil Laboratories

This compound was first synthesized in 1960 by researchers at McNeil Laboratories.[1] This discovery was part of a broader investigation into 2-amino-5-aryloxazoline derivatives as potential anorectic agents, compounds designed to suppress appetite.[1] The research paralleled the development of aminorex, another compound in the same chemical family that was later marketed for weight loss.[1]

The primary objective behind the synthesis of this compound was to explore structural modifications of the aminorex scaffold that might enhance its therapeutic potential for appetite suppression.[1] Preclinical studies conducted by McNeil Laboratories revealed that this compound possessed potent effects on the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1]

A United States patent for compositions related to this compound was granted to McNeil Laboratories in 1966.[2] However, despite its potent pharmacological activity, the compound was never advanced to human clinical trials nor did it receive FDA approval.[1] Early assessments indicated a narrow therapeutic index, with a high potential for abuse and significant toxicity concerns that were deemed to outweigh its potential benefits in weight management.[1]

Synthesis and Stereochemistry

The original synthesis of this compound at McNeil Laboratories involved the cyclization of phenylpropanolamine precursors.[1] The stereochemistry of the precursor molecule dictates the resulting stereoisomer of this compound. The compound has two chiral centers, resulting in four possible stereoisomers: (±)-cis and (±)-trans.[3]

The (±)-cis isomers are typically synthesized from dl-phenylpropanolamine (norephedrine) through cyclization with cyanogen bromide.[4][5] This reaction proceeds with retention of the stereochemistry of the starting material.[3] The (±)-trans isomers are synthesized in a similar manner, but from dl-norpseudoephedrine.[4][5]

Pharmacological Profile

This compound is a potent substrate-type releaser of monoamine neurotransmitters.[1] Its mechanism of action involves interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1]

In Vitro Pharmacology

The in vitro activity of this compound at monoamine transporters has been characterized through monoamine release and uptake inhibition assays.

| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |

| EC50 for Release (nM) | 1.7 | 4.8 | 53.2 |

| IC50 for Uptake Inhibition (nM) | 189 | 29 | 27 |

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the stimulant and anorectic effects of this compound.

| Isomer | Anorectic ED50 (mg/kg, rats) |

| (±)-cis | 8.8 |

| (±)-trans | 7.0 |

Pharmacokinetic studies in rats have revealed differences in the disposition of the stereoisomers.

| Isomer | Elimination Half-life (min) | Bioavailability (Oral) |

| trans-4S,5S | 35-42 | 4-16% |

| cis-4R,5S | 35-42 | 4-16% |

| cis-4S,5R | 35-42 | 4-16% |

| trans-4R,5R | 118-169 | 83% |

Mechanism of Action: Monoamine Release

This compound, like other amphetamine-type stimulants, acts as a substrate for monoamine transporters. This leads to a cascade of events resulting in the non-vesicular release of dopamine, norepinephrine, and serotonin.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the preclinical evaluation of this compound.

Monoamine Release Assay

This protocol describes an in vitro assay to measure the release of radiolabeled monoamines from rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine)

-

Sucrose buffer (0.32 M)

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)

-

This compound solutions of varying concentrations

-

Scintillation counter and vials

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.

-

Release Assay: Aliquots of the radiolabeled synaptosomes are superfused with Krebs-Ringer buffer. After a baseline period, solutions of this compound at various concentrations are introduced into the superfusion buffer.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The radioactivity in each fraction is measured using a scintillation counter to determine the amount of released neurotransmitter.

-

Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 values are calculated from the concentration-response curves.

Locomotor Activity Assessment

This protocol outlines the procedure for assessing the stimulant effects of this compound on spontaneous locomotor activity in rats.

Apparatus:

-

Open-field activity chambers equipped with infrared photobeam detectors.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Testing: Immediately after injection, place each rat individually into an open-field activity chamber.

-

Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) automatically by the activity monitoring system for a set duration (e.g., 60 minutes).

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Drug Discrimination Studies

This protocol describes a two-lever drug discrimination procedure in rats to assess the subjective effects of this compound.

Apparatus:

-

Standard two-lever operant conditioning chambers.

Procedure:

-

Training: Train rats to press one lever after an injection of a known stimulant (e.g., d-amphetamine) and a second lever after a saline injection to receive a food reward. Training continues until the rats reliably press the correct lever.

-

Substitution Testing: Once trained, administer various doses of this compound to the rats.

-

Data Collection: Record which lever the rat predominantly presses. Full substitution is considered to have occurred if the rat primarily presses the lever associated with the training drug.

-

Data Analysis: Generate dose-response curves for lever selection. The results indicate whether this compound produces subjective effects similar to the training drug.

References

- 1. A kinetic account for amphetamine-induced monoamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A kinetic account for amphetamine-induced monoamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methylaminorex Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacology of the isomers of 4-Methylaminorex (4-MAR). This compound, a potent central nervous system stimulant, exists as four distinct stereoisomers due to its two chiral centers. The arrangement of substituents around these centers gives rise to two diastereomeric pairs: (±)-cis and (±)-trans, each consisting of a pair of enantiomers. This guide delves into the nuances of each isomer, presenting key data in a structured format to facilitate comparison and further research.

Chemical Structure and Stereoisomerism

This compound (4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine) is a synthetic stimulant with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .[1] Its core structure is a 2-amino-4,5-dihydrooxazole ring, which is substituted with a methyl group at the 4-position and a phenyl group at the 5-position.[1] The presence of two stereogenic centers at the C4 and C5 positions results in the existence of four stereoisomers:

-

(±)-cis-4-Methylaminorex: A racemic mixture of (4R,5S)-4-methylaminorex and (4S,5R)-4-methylaminorex.

-

(±)-trans-4-Methylaminorex: A racemic mixture of (4R,5R)-4-methylaminorex and (4S,5S)-4-methylaminorex.

The cis and trans nomenclature refers to the relative positions of the methyl and phenyl groups on the oxazoline ring. In the cis isomers, these groups are on the same side of the ring, while in the trans isomers, they are on opposite sides. The recreational form of this compound is typically the (±)-cis racemate.[2]

Figure 1. Stereochemical relationships of this compound isomers.

Physicochemical Properties

The stereochemical differences between the isomers of this compound give rise to distinct physicochemical properties. These properties are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for developing analytical methods for their detection and quantification.

Table 1: Physicochemical Data for this compound Isomers

| Property | (±)-cis | (±)-trans | (+)-cis-(4S,5R) | (-)-cis-(4R,5S) | (+)-trans-(4S,5S) | (-)-trans-(4R,5R) |

| Appearance | White to off-white solid[1] | - | - | - | - | - |

| Melting Point (°C) | 153.5–156[1] | - | - | - | - | - |

| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol[1] | - | - | - | - | - |

Spectroscopic and Chromatographic Data

The differentiation of this compound isomers is heavily reliant on spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between cis and trans diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the proton on the methyl group at C4 is a key diagnostic feature in ¹H NMR for distinguishing between cis and trans isomers. In the cis isomers, this methyl group is shielded by the phenyl ring, resulting in an upfield shift compared to the trans isomers.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Isomer | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (±)-cis | CDCl₃ | H-4: 4.14 (dq), H-5: 5.43 (d), CH₃: 0.60 (d) | C-2: 159.59, C-4: 63.00, C-5: 82.52, CH₃: 18.90 |

| (±)-trans | CDCl₃ | H-4: 4.16 (dq), H-5: 4.75 (d), CH₃: 1.12 (d) | C-2: 158.87, C-4: 68.08, C-5: 86.33, CH₃: 21.93 |

Data for a closely related analog, 3',4'-methylenedioxy-4-methylaminorex, is presented as representative of the expected shifts for the parent compound.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound isomers typically shows a molecular ion peak (M⁺) at m/z 176, with characteristic fragmentation patterns that can aid in identification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are essential for the separation and quantification of this compound isomers. Chiral HPLC methods have been developed to separate all four stereoisomers. GC/MS is also a powerful tool for the detection and quantification of these compounds in biological matrices.[4]

Pharmacological Properties

This compound is a potent monoamine releasing agent, primarily affecting the dopamine (DA) and norepinephrine (NE) systems, with weaker effects on serotonin (5-HT).[2] The different stereoisomers exhibit varying potencies and pharmacological profiles.

Table 3: Pharmacological Data for this compound Isomers

| Isomer | EC₅₀ (nM) for Monoamine Release | Relative Potency (Amphetamine Discrimination) |

| DA: 1.7, NE: 4.8, 5-HT: 53.2 (racemic mixture)[2] | ||

| (±)-cis | - | ED₅₀: 8.8 mg/kg (anorectic effect in rats)[2] |

| (±)-trans | - | ED₅₀: 7.0 mg/kg (anorectic effect in rats)[2] |

| (+)-cis-(4S,5R) | Potent DA and 5-HT releaser[5] | ED₅₀: 1.2 mg/kg[6] |

| (-)-cis-(4R,5S) | Potent DA and 5-HT releaser[5] | ED₅₀: 1.5 mg/kg[6] |

| (+)-trans-(4S,5S) | Most potent DA releaser[5] | ED₅₀: 0.25 mg/kg[6] |

| (-)-trans-(4R,5R) | Weakest DA releaser[5] | Did not completely substitute for S(+)amphetamine[6] |

The pharmacological activity of this compound is primarily mediated by its action on dopamine transporters (DAT), leading to an increase in extracellular dopamine levels. This action is responsible for its stimulant and rewarding effects. All four isomers have been shown to possess rewarding properties.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoisomers of this compound | Office of Justice Programs [ojp.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Synth w/o CNBr , Hive Novel Discourse [chemistry.mdma.ch]

- 7. This compound [drugfuture.com]

The Molecular Dance of a Potent Stimulant: An In-depth Technical Guide to the Mechanism of Action of 4-Methylaminorex on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylaminorex (4-MAR) is a potent central nervous system stimulant with a mechanism of action intrinsically linked to the modulation of monoamine transporters. This technical guide provides a comprehensive overview of the molecular interactions between 4-MAR and the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By functioning as a substrate-type releaser, 4-MAR orchestrates a significant efflux of these key neurotransmitters, leading to its characteristic psychostimulant effects. This document collates quantitative data from pivotal in vitro studies, details relevant experimental methodologies, and employs visualizations to elucidate the complex signaling pathways and experimental workflows.

Core Mechanism of Action: A Substrate-Type Releaser

This compound primarily exerts its effects by acting as a potent substrate for monoamine transporters.[1] Unlike classical reuptake inhibitors which simply block the transporter, 4-MAR is recognized and translocated into the presynaptic neuron by DAT, NET, and SERT.[1] This action initiates a cascade of events culminating in the reverse transport, or efflux, of dopamine, norepinephrine, and serotonin from the neuron into the synaptic cleft.[1] This dual action of inhibiting reuptake and promoting release leads to a substantial and sustained increase in extracellular monoamine concentrations, thereby amplifying downstream signaling.[1]

The pharmacological profile of 4-MAR indicates a preferential, high-potency interaction with norepinephrine and dopamine transporters, with a comparatively weaker, yet significant, effect on the serotonin transporter.[2][3] This profile aligns it more closely with stimulants like amphetamine and methamphetamine rather than serotonin-dominant agents like MDMA.[2]

Quantitative Analysis of this compound-Transporter Interactions

The potency and selectivity of this compound at each monoamine transporter have been quantified in several in vitro studies. The following tables summarize the key findings, presenting IC50 values for uptake inhibition and EC50 values for neurotransmitter release.

Table 1: Inhibition of Monoamine Uptake by this compound

| Transporter | Cell Line | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | HEK293 | 189 | [1] |

| Norepinephrine Transporter (NET) | HEK293 | 29 | [1] |

| Serotonin Transporter (SERT) | HEK293 | 27 | [1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of 4-MAR required to inhibit 50% of monoamine uptake.

Table 2: this compound-Induced Monoamine Release

| Neurotransmitter | Preparation | EC50 (nM) | Reference |

| Dopamine | Rat Brain Synaptosomes | 1.7 | [3] |

| Norepinephrine | Rat Brain Synaptosomes | 4.8 | [3] |

| Serotonin | Rat Brain Synaptosomes | 53.2 | [3] |

EC50: The half-maximal effective concentration, representing the concentration of 4-MAR required to elicit 50% of the maximal release of the monoamine.

Visualizing the Mechanism and Experimental Approaches

To further elucidate the molecular interactions and the methods used to study them, the following diagrams are provided.

Caption: Mechanism of 4-MAR-induced dopamine release via the dopamine transporter (DAT).

Caption: Experimental workflow for a monoamine uptake inhibition assay.

Caption: Experimental workflow for a monoamine release (efflux) assay.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key in vitro assays used to characterize the interaction of this compound with monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with human DAT, NET, or SERT.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

This compound and other test compounds.

-

96-well microplates.

-

Scintillation fluid and a liquid scintillation counter.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Cell Culture: Culture the transfected cells in appropriate medium until they reach a suitable confluency.

-

Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Initiate monoamine uptake by adding a fixed concentration of the respective radiolabeled monoamine.

-

Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) to allow for linear uptake.

-

Termination of Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer. Alternatively, use a filtration apparatus to rapidly filter the contents of the wells through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Lyse the cells (if not using filtration) and transfer the lysate to scintillation vials. If using filtration, transfer the filters to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value.

Monoamine Release (Efflux) Assay

This assay measures the ability of a compound to induce the release of a previously loaded radiolabeled monoamine from synaptosomes or transfected cells.

Materials:

-

Rat brain synaptosomes or transfected cells expressing DAT, NET, or SERT.

-

Assay buffer.

-

Radiolabeled monoamines.

-

This compound and other test compounds.

-

Superfusion apparatus or multi-well plates.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Prepare fresh synaptosomes from rat brain tissue (e.g., striatum for DAT) or use cultured transfected cells.

-

Loading: Incubate the synaptosomes or cells with a specific concentration of the radiolabeled monoamine for a set time (e.g., 30 minutes at 37°C) to allow for uptake and loading into vesicles.

-

Washing: Wash the preparation with assay buffer to remove any extracellular radiolabeled monoamine. This can be done by centrifugation and resuspension for synaptosomes or by gentle aspiration and replacement of buffer for cells.

-

Basal Release: Establish a stable baseline of basal efflux by superfusing the preparation with assay buffer or by sequential collection of buffer from static wells.

-

Induction of Release: Introduce varying concentrations of this compound into the superfusion buffer or add directly to the wells.

-

Fraction Collection: Collect fractions of the superfusate or the entire well buffer at regular intervals.

-

Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter. At the end of the experiment, lyse the synaptosomes or cells to determine the remaining intracellular radioactivity.

-

Data Analysis: Express the release in each fraction as a percentage of the total radioactivity present at the beginning of that collection period. Plot the peak release against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent monoamine releasing agent that interacts with DAT, NET, and SERT in a manner characteristic of a substrate-type releaser. Quantitative in vitro data reveals its high potency, particularly at the dopamine and norepinephrine transporters. The experimental protocols detailed herein provide a framework for the continued investigation of 4-MAR and novel psychoactive substances, which is crucial for understanding their pharmacological and toxicological profiles. The provided visualizations offer a clear conceptualization of the complex molecular mechanisms and experimental designs employed in this field of research. This in-depth guide serves as a valuable resource for scientists and professionals engaged in neuropharmacology and drug development.

References

Pharmacological Profile of 4-Methylaminorex (4-MAR) as a Central Nervous System Stimulant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methylaminorex (4-MAR) is a potent synthetic stimulant of the 2-amino-5-aryloxazoline class, first synthesized in 1960.[1][2] Functionally, it operates as a powerful monoamine releasing agent and reuptake inhibitor, with a pharmacological profile comparable in some respects to methamphetamine but with a significantly longer duration of action.[2][3] Its primary mechanism involves interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased extracellular concentrations of these key neurotransmitters. This guide provides a detailed overview of the pharmacological properties of 4-MAR, focusing on its mechanism of action, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a substrate-type releaser at monoamine transporters.[1] Unlike simple uptake blockers which only prevent the reabsorption of neurotransmitters from the synaptic cleft, 4-MAR is transported into the presynaptic neuron. This action induces a conformational change in the transporter protein, causing it to reverse its function and actively expel monoamine neurotransmitters from the neuron into the synapse.[1] This dual action of reuptake inhibition and induced efflux results in a robust and sustained elevation of synaptic dopamine, norepinephrine, and serotonin levels.[1] Studies suggest that 4-MAR does not act as an agonist at the trace amine-associated receptor 1 (TAAR1), which may differentiate its effects from other amphetamine-class stimulants that possess TAAR1 activity.[2][4]

Quantitative In Vitro Pharmacology

The potency of 4-MAR at the monoamine transporters has been quantified through various in vitro assays, typically using rat brain synaptosomes or human embryonic kidney (HEK293) cells transfected to express specific human transporters.[1][5] The data consistently show that 4-MAR is a potent agent at all three monoamine transporters, with a particular preference for NET and SERT in uptake inhibition assays.

Table 1: Monoamine Transporter Uptake Inhibition

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of 4-MAR for the uptake of dopamine, norepinephrine, and serotonin. Lower values indicate greater potency.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Cell System |

| This compound | 189 | 29 | 27 | HEK293[1] |

Table 2: Monoamine Release Induction

This table presents the half-maximal effective concentrations (EC₅₀) for 4-MAR-induced release of monoamine neurotransmitters. These values highlight its efficacy as a releasing agent.

| Compound | Dopamine EC₅₀ (nM) | Norepinephrine EC₅₀ (nM) | Serotonin EC₅₀ (nM) | Preparation |

| This compound | 1.7[2][4] | 4.8[2][4] | 53.2[2][4] | Rat Brain Synaptosomes[2] |

| (±)-cis-4,4'-DMAR* | 8.6 | 26.9 | 18.5 | Rat Brain Synaptosomes[5] |

*Note: Data for the related compound (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR) is included for comparison, demonstrating its potent releasing activity at all three transporters.[5]

Behavioral Pharmacology

In animal models, 4-MAR produces behavioral effects consistent with a potent central nervous system stimulant. Administration of its stereoisomers results in a dose-dependent increase in locomotor activity.[6] At higher doses, this hyperactivity transitions into stereotyped behaviors such as continuous sniffing and head bobbing.[6] Drug discrimination studies in rats have shown that the stimulus properties of 4-MAR generalize to S(+)-amphetamine, indicating a similar subjective effect.[7] The reinforcing effects, demonstrated by intravenous self-administration in primates, are comparable to those of cocaine, suggesting a high potential for abuse.[1][3]

Table 3: Stereoisomer Potency in Behavioral Assays

The four stereoisomers of 4-MAR exhibit different potencies. The trans-(4S,5S) isomer is consistently reported as the most potent in producing stimulant effects.

| Stereoisomer | Behavioral Effect | Potency Rank | ED₅₀ (mg/kg, s.c.) in Rats |

| trans-(4S,5S) | Amphetamine-like Discrimination | 1 (Most Potent) | 0.25[7] |

| cis-(4S,5R) | Amphetamine-like Discrimination | 2 | 1.2[7] |

| cis-(4R,5S) | Amphetamine-like Discrimination | 2 | 1.5[7] |

| trans-(4R,5R) | Amphetamine-like Discrimination | 3 (Least Potent) | > 1.5[7] |

Key Experimental Methodologies

The characterization of 4-MAR's pharmacological profile relies on established in vitro and in vivo techniques. The following outlines a typical protocol for assessing monoamine transporter activity.

Protocol: In Vitro Neurotransmitter Uptake Assay

This protocol describes a common method for determining the IC₅₀ value of a test compound like 4-MAR at a specific monoamine transporter expressed in a cell line.

1. Materials and Reagents:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled Substrate: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Test Compound: this compound dissolved in an appropriate vehicle.

-

Reference Inhibitor: A known potent inhibitor for each transporter (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) for validation.

-

Scintillation Fluid and Vials.

2. Cell Culture and Plating:

-

Maintain transfected HEK293 cells in a humidified incubator at 37°C with 5% CO₂.

-

24-48 hours prior to the assay, seed the cells into 24- or 96-well plates coated with poly-D-lysine to ensure adherence.

3. Assay Procedure:

-

On the day of the experiment, wash the cell monolayers with pre-warmed KRH buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of 4-MAR or a reference inhibitor.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter substrate (e.g., [³H]Dopamine) to each well.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.

-

Lyse the cells using a lysis buffer (e.g., 1% SDS) or a tissue solubilizer.

-

Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and quantify the amount of intracellular radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of a selective inhibitor (e.g., desipramine for NET).

-

Subtract non-specific uptake from all values to obtain specific uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the 4-MAR concentration.

-

Calculate the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).

Summary and Conclusion

The pharmacological profile of this compound establishes it as a potent and long-acting psychostimulant. Its primary molecular action—inducing reverse transport at dopamine, norepinephrine, and serotonin transporters—directly leads to a significant increase in synaptic monoamine levels. This neurochemical change is the foundation for its powerful stimulant, euphoric, and reinforcing behavioral effects, which are comparable to or exceed those of other well-known stimulants. The stereochemistry of the molecule plays a critical role in its potency. The comprehensive data gathered from in vitro and in vivo studies underscore its high abuse liability and potential for neurotoxicity, particularly with repeated use.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 4-Methyl-aminorex [chemeurope.com]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]

- 6. The behavioral effects of the stereoisomers of this compound, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulus properties of a new designer drug: this compound ("U4Euh") - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anorectic Effects of 4-Methylaminorex in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylaminorex (4-MAR), a synthetic stimulant of the 2-amino-5-aryloxazoline class, was first synthesized in 1960.[1] Initially investigated for its potential as an appetite suppressant, its development was ultimately halted. This technical guide provides a comprehensive overview of the preclinical findings related to the anorectic effects of this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While this compound showed promise as an anorectic agent, it also demonstrated a high potential for abuse, similar to other psychostimulants.[1]

Core Anorectic Effects: Quantitative Data

The primary measure of anorectic efficacy in preclinical studies is the dose required to reduce food consumption by 50% (ED50). For this compound, the anorectic potency has been determined in rats, with variations observed between its stereoisomers.

| Isomer | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |

| (±)-cis | Rat | 8.8 | Not Specified | [1] |

| (±)-trans | Rat | 7.0 | Not Specified | [1] |

Mechanism of Action and Signaling Pathways

The anorectic effects of this compound are primarily attributed to its action as a potent releaser of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE) in the brain. This sympathomimetic activity is believed to suppress appetite by modulating the intricate neural circuits in the hypothalamus that regulate hunger and satiety.

The hypothalamus, a key brain region for energy homeostasis, integrates peripheral signals to control food intake. The anorectic action of this compound is thought to involve the following signaling cascade:

-

Increased Monoamine Release: this compound acts on presynaptic nerve terminals to promote the release of dopamine and norepinephrine into the synaptic cleft.

-

Activation of Hypothalamic Receptors: These elevated levels of dopamine and norepinephrine then bind to and activate their respective receptors on neurons within key hypothalamic nuclei, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LHA).

-

Modulation of Appetite-Regulating Peptides: The activation of these hypothalamic neurons influences the expression and release of neuropeptides that control appetite. Specifically, it is hypothesized to:

-

Stimulate Anorexigenic Pathways: Increase the activity of pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which promote satiety.

-

Inhibit Orexigenic Pathways: Decrease the activity of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which stimulate feeding.

-

-

Suppression of Food Intake: The net effect of this modulation of hypothalamic signaling is a reduction in the sensation of hunger and a decrease in food consumption.

Experimental Protocols

While the original detailed experimental protocols for determining the anorectic ED50 of this compound are not extensively publicly available, a generalized workflow for assessing the anorectic effects of a compound in a preclinical rodent model can be described.

Objective: To determine the dose-dependent effect of a test compound on food intake and body weight in rodents.

Animals: Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6) are commonly used. Animals are individually housed to allow for accurate measurement of food consumption.

Acclimation: Animals are acclimated to the housing conditions and handling for a period of at least one week before the start of the experiment. They are typically maintained on a standard laboratory chow diet with free access to water.

Experimental Procedure:

-

Baseline Measurement: Food intake and body weight are measured for several days prior to drug administration to establish a stable baseline.

-

Fasting: To ensure a robust feeding response, animals are often fasted for a predetermined period (e.g., 12-24 hours) before the test.

-

Drug Administration: The test compound (e.g., this compound) or vehicle control is administered via a specific route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). Multiple dose groups are typically included to establish a dose-response relationship.

-

Food Presentation: Following drug administration, a pre-weighed amount of food is provided to each animal.

-

Measurement of Food Intake: Food intake is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and accounting for any spillage.

-

Measurement of Body Weight: Body weight is measured at the beginning and end of the study period.

-

Data Analysis: The data are analyzed to determine the effect of the test compound on cumulative food intake and the change in body weight compared to the vehicle-treated control group. The ED50 for the reduction in food intake is then calculated.

Conclusion

Preclinical studies have demonstrated that this compound possesses anorectic properties, effectively reducing food intake in animal models. This effect is primarily mediated by its ability to enhance dopaminergic and noradrenergic signaling within the hypothalamic circuits that control appetite. While the quantitative data on its anorectic efficacy is limited in the publicly available literature, the reported ED50 values in rats suggest a potent effect. However, the compound's significant stimulant properties and high abuse potential ultimately curtailed its development as a therapeutic agent for weight management. Further research into the specific downstream signaling pathways modulated by this compound could provide valuable insights into the complex neural regulation of feeding behavior and inform the development of safer and more effective anti-obesity medications.

References

Early Research on 2-Amino-5-Aryloxazoline Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on 2-amino-5-aryloxazoline derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the synthesis, structure-activity relationships (SAR), and initial biological evaluations of this chemical class, which demonstrated significant potential as central nervous system (CNS) stimulants and anorectic agents in early studies.

Introduction

The 2-amino-5-aryloxazoline scaffold emerged as a promising pharmacophore in the mid-20th century. Early investigations, primarily driven by the pursuit of novel CNS-active compounds, identified a series of these derivatives with potent appetite suppressant and stimulant properties.[1] These compounds are cyclic pseudo-ureas, and their initial exploration laid the groundwork for understanding the structural requirements for their biological activity. This document consolidates the key findings from this seminal research, presenting the synthetic methodologies, quantitative biological data, and the logical framework of the initial structure-activity relationship studies.

Core Synthesis of 2-Amino-5-Aryloxazoline Derivatives

The principal synthetic route established in the early research for the preparation of 2-amino-5-aryloxazolines involves the reaction of a corresponding β-amino alcohol with cyanogen bromide.[1][2] This reaction proceeds through an intermediate hydroxycyanamide, which undergoes spontaneous cyclization to form the 2-amino-2-oxazoline ring.[1]

General Experimental Protocol: Synthesis via Cyanogen Bromide

The following protocol is a generalized procedure based on the methods described in the foundational literature.[2][3]

Materials:

-

α-(Aminomethyl)-substituted-benzyl alcohol hydrochloride (or corresponding free base)

-

Sodium acetate or other suitable base

-

Cyanogen bromide (BrCN)

-

Methanol

-

Water

-

Potassium carbonate or sodium hydroxide for basification

-

Organic solvent for extraction (e.g., methylene chloride, chloroform)

-

Drying agent (e.g., magnesium sulfate, potassium carbonate)

-

Solvents for recrystallization (e.g., benzene, heptane, acetone, isopropanol)

Procedure:

-

Preparation of the Amino Alcohol Solution: Dissolve the α-(aminomethyl)-substituted-benzyl alcohol derivative (and a base like sodium acetate if starting from the hydrochloride salt) in methanol. The solution is typically cooled in an ice bath.

-

Preparation of Cyanogen Bromide Solution: Separately, prepare a solution of cyanogen bromide in methanol. This solution is also often cooled.

-

Reaction: Add the cyanogen bromide solution dropwise to the stirred amino alcohol solution while maintaining a low temperature (e.g., 0-5 °C).

-

Stirring: Allow the reaction mixture to stir at room temperature for a period ranging from 30 minutes to several hours to ensure the completion of the reaction.[2][3]

-

Work-up:

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent like methylene chloride or chloroform to recover the product.[1][2]

-

Purification: The combined organic extracts are washed with water, dried over a drying agent, and the solvent is evaporated. The crude solid is then purified by recrystallization from an appropriate solvent or solvent mixture.

This synthetic workflow is visualized in the diagram below.

Structure-Activity Relationship (SAR)

Early research established a clear SAR for the anorectic activity of 2-amino-5-aryloxazoline derivatives. The core structure of 2-amino-5-phenyloxazoline was used as the benchmark for comparison.

Modifications to the Oxazoline Ring and Amino Group

-

Aromaticity: A fully aromatic 2-amino-5-phenyloxazole analog was found to be inactive.[1]

-

2-Amino Group: Substitution on the 2-amino group generally led to a loss of activity, with the exception of a 2-dimethylamino derivative which retained some potency.[1]

-

Ring Isomers: The isomeric 2-amino-4-phenyl-2-oxazoline structure was inactive.[1]

Substitutions on the 5-Aryl Ring

The nature and position of substituents on the 5-phenyl ring had a profound impact on anorectic activity.[1]

-

Electron-Withdrawing Groups: Halogen substituents at the para position significantly enhanced potency. The p-chloro and p-bromo derivatives were more than twice as potent as the parent compound, while the p-fluoro derivative was approximately four times as active.[1] Trifluoromethyl groups at the meta or para position resulted in compounds with activity similar to the parent compound.[1]

-

Positional Isomerism: The position of the halogen was critical. Chloro substituents at the ortho and meta positions were detrimental to activity.[1]

-

Electron-Donating and Bulky Groups: Alkoxy groups (e.g., methoxy), a p-isopropyl group, and a p-carbomethoxy group all reduced anorectic activity to very low levels.[1]

The logical flow of these SAR findings is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the quantitative data from early studies, including synthesis yields, melting points, and anorectic activity (ED50) in rats.

Synthesis and Physicochemical Data of Selected Derivatives

| Compound | R Group on 5-Phenyl Ring | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-5-phenyloxazoline | H | 73 | 136-138 | [2][3] |

| 2-Amino-5-(p-chlorophenyl)oxazoline | p-Cl | 57 | 118-119 | [3] |

| 2-Amino-5-(o-chlorophenyl)oxazoline | o-Cl | - | 128-130 | [3] |

| 2-Amino-5-(2,4-dichlorophenyl)oxazoline | 2,4-di-Cl | - | 132-134 | [2] |

| 2-Amino-5-(p-methoxyphenyl)oxazoline | p-OCH₃ | 92 | 138-142 | [3] |

| 2-Amino-5-(3,4,5-trimethoxyphenyl)oxazoline | 3,4,5-tri-OCH₃ | - | 181-183.5 | [2][3] |

| 2-Amino-5-(m-hydroxyphenyl)oxazoline | m-OH | 75 | 170 (dec.) | [2] |

Note: Yields and melting points can vary based on the specific experimental conditions and purity.

Anorectic Activity of 2-Amino-5-Aryloxazoline Derivatives

The anorectic activity was determined in rats, with the effective dose (ED50) representing the dose required to produce a significant reduction in food consumption.

| Compound | R Group on 5-Phenyl Ring | Anorectic Activity ED₅₀ (mg/kg) | Potency vs. Parent (I) | Reference |

| I | H | 6.5 | 1.0x | [1] |

| XX | p-Cl | 2.8 | ~2.3x | [1] |

| XXIV | p-Br | ~2.8 | ~2.3x | [1] |

| XXV | p-F | 1.6 | ~4.1x | [1] |

| XVIII | o-Cl | > 30 | < 0.2x | [1] |

| XIX | m-Cl | > 30 | < 0.2x | [1] |

| XXVI | m-CF₃ | 6.0 | ~1.1x | [1] |

| XXVII | p-CF₃ | 7.0 | ~0.9x | [1] |

| XXIX | p-OCH₃ | > 30 | < 0.2x | [1] |

| XXVIII | p-isopropyl | > 30 | < 0.2x | [1] |

| d-Amphetamine Sulfate | - | 6.8 | - | [1] |

| Racemic Amphetamine HCl | - | 15.8 | - | [1] |

Note: Compound numbering (e.g., I, XX) corresponds to the designations in the original publication by Poos et al. (1963).[1]

Conclusion

The early research on 2-amino-5-aryloxazoline derivatives successfully identified a novel class of compounds with significant CNS stimulant and anorectic properties. The synthetic route via reaction of β-amino alcohols with cyanogen bromide proved to be a convenient and effective method for generating a library of analogs. The structure-activity relationship studies clearly demonstrated that the anorectic potency is highly sensitive to the substitution pattern on the 5-aryl ring, with small, electron-withdrawing groups at the para position being optimal for activity. This foundational work provided a strong starting point for the further development and optimization of this important heterocyclic scaffold in medicinal chemistry.

References

An In-depth Technical Guide to the Stereoisomers of 4-Methylaminorex: cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylaminorex (4-MAR) is a potent central nervous system stimulant with a complex stereochemistry that gives rise to four distinct stereoisomers: cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R). These isomers exhibit significant differences in their pharmacological profiles, primarily in their potency as monoamine releasing agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and in vitro and in vivo effects of these four stereoisomers. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are outlined. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and experimental approaches related to these compounds.

Introduction

This compound is a synthetic stimulant of the 2-amino-5-aryloxazoline class, first synthesized in the 1960s.[1] It functions primarily as a releasing agent of the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] The presence of two chiral centers at the C4 and C5 positions of the oxazoline ring results in the existence of two diastereomeric pairs of enantiomers: the cis and trans isomers. The pharmacological activity of this compound is highly dependent on its stereochemistry, with notable differences in potency and effects among the four stereoisomers.[3] This guide focuses on the individual properties of cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R)-4-Methylaminorex.

Synthesis and Stereochemistry

The synthesis of the stereoisomers of this compound is stereospecific, with the configuration of the final product being determined by the stereochemistry of the precursor molecule.

-

cis Isomers (cis-(4R,5S) and cis-(4S,5R)) : The racemic mixture of the cis isomers is typically synthesized from dl-phenylpropanolamine via a one-step cyclization reaction with cyanogen bromide.[1]

-

trans Isomers (trans-(4S,5S) and trans-(4R,5R)) : The racemic mixture of the trans isomers is synthesized using a similar method, but starting from dl-norpseudoephedrine.[1] An alternative synthesis route for the trans isomers, which has been identified in clandestine laboratory settings, utilizes norephedrine and potassium cyanate.[4]

The stereochemistry of the starting material is retained throughout the cyanogen bromide synthesis, meaning that the erythro amino alcohol (norephedrine) yields the cis product, while the threo amino alcohol (norpseudoephedrine) results in the trans product.[5]

Pharmacological Profile

The primary mechanism of action for all four stereoisomers of this compound is the release of monoamine neurotransmitters from presynaptic nerve terminals by acting as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] However, the potency at which each isomer interacts with these transporters varies significantly.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the stereoisomers of this compound.

| Stereoisomer | Dopamine (DA) Release Potency (in vivo) | Serotonin (5-HT) Release Potency (in vivo) |

| trans-(4S,5S) | 1st (Most Potent) | 2nd |

| cis-(4S,5R) | 2nd (tie) | 1st (Most Potent) |

| cis-(4R,5S) | 2nd (tie) | 2nd (tie) |

| trans-(4R,5R) | 3rd (Least Potent) | 3rd (Least Potent) |

Table 1: Rank order of in vivo potency for dopamine and serotonin release by this compound stereoisomers.

| Transporter | IC50 (nM) - Racemic Mixture |

| DAT | 189 |

| NET | 29 |

| SERT | 27 |

Table 2: In vitro monoamine transporter inhibition (IC50) values for racemic this compound in HEK293 cells.[2]

| Stereoisomer | Elimination Half-life (in rats) |

| trans-(4S,5S) | 35-42 min |

| cis-(4S,5R) | 35-42 min |

| cis-(4R,5S) | 35-42 min |

| trans-(4R,5R) | 118-169 min |

Table 3: Pharmacokinetic data for the stereoisomers of this compound in rats.

Experimental Protocols

Synthesis of (±)-cis-4-Methylaminorex

This protocol describes a general method for the synthesis of the racemic cis isomers.

-

Reaction Setup : Dissolve dl-phenylpropanolamine in a suitable solvent.

-

Cyclization : Add cyanogen bromide to the solution. The reaction can also be performed by generating cyanogen bromide in situ from sodium cyanide and bromine.[1]

-

Work-up : After the reaction is complete, the product is isolated and purified.

Synthesis of (±)-trans-4-Methylaminorex

This protocol describes a general method for the synthesis of the racemic trans isomers.

-

Reaction Setup : Dissolve dl-norpseudoephedrine in a suitable solvent.

-

Cyclization : Add cyanogen bromide to the solution.[1]

-

Work-up : Isolate and purify the resulting product.

Chiral Separation of Stereoisomers

The individual stereoisomers can be separated from the racemic mixtures using chiral High-Performance Liquid Chromatography (HPLC).

-

Column : A chiral stationary phase, such as a Lux i-Amylose-1 column, is typically used.[6]

-

Mobile Phase : A common mobile phase consists of a mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[6]

-

Detection : UV detection at an appropriate wavelength (e.g., 220 nm) is used to monitor the elution of the separated isomers.[6]

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the this compound stereoisomers to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

-

Cell Culture : Use a cell line stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293 cells).

-

Assay Procedure :

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound stereoisomer).

-

Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a defined period to allow for transporter-mediated uptake.

-

Wash the cells to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis : Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Signaling Pathways and Experimental Workflows

The interaction of this compound with monoamine transporters initiates a cascade of intracellular signaling events. As releasing agents, these compounds are transported into the presynaptic neuron, which leads to a reversal of the transporter's function and the subsequent efflux of neurotransmitters. This process is modulated by various protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[7]

Caption: Signaling pathway of this compound at monoamine transporters.

Caption: Experimental workflow for characterizing this compound stereoisomers.

Conclusion

The four stereoisomers of this compound display distinct pharmacological profiles, highlighting the critical role of stereochemistry in their interaction with monoamine transporters. The trans-(4S,5S) isomer is generally the most potent dopamine and norepinephrine releasing agent, while the cis-(4S,5R) isomer shows the highest potency for serotonin release. A thorough understanding of the individual properties of these stereoisomers is essential for researchers in the fields of pharmacology, neuroscience, and drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the therapeutic potential and abuse liability of these compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. forendex.southernforensic.org [forendex.southernforensic.org]

- 5. The Stereoisomers of this compound - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Abuse Potential and Dependence Liability of 4-Methylaminorex: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylaminorex (4-MAR), a synthetic stimulant of the 2-amino-5-aryloxazoline class, exhibits a significant potential for abuse and dependence, analogous to other potent psychostimulants such as methamphetamine and cocaine.[1][2] This document provides a comprehensive technical overview of the pharmacological basis for its abuse liability, summarizing key preclinical data on its mechanism of action, behavioral effects, and neurochemical impact. Detailed experimental protocols for pivotal studies are provided to facilitate replication and further investigation. The information is intended to inform research, drug development, and regulatory efforts concerning this compound and its analogs.

Introduction

First synthesized in 1960, this compound (also known as "U4Euh" or "Ice") is a potent central nervous system stimulant with a longer duration of action than methamphetamine.[1] It exists as four stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form predominantly encountered in recreational use.[1][3] Animal studies have consistently demonstrated its high abuse potential, leading to its classification as a Schedule I controlled substance in the United States and other countries.[4] This whitepaper consolidates the available scientific data to provide a detailed understanding of the abuse and dependence potential of this compound.

Mechanism of Action: A Potent Monoamine Releaser

The primary mechanism underlying the stimulant and reinforcing effects of this compound is its action as a potent releasing agent of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][4] It interacts with the respective monoamine transporters (DAT, NET, and SERT), inducing their reverse transport and thereby increasing the synaptic concentrations of these neurotransmitters.[4]

Signaling Pathway

The following diagram illustrates the interaction of this compound with the dopamine transporter (DAT) and the subsequent downstream signaling events.

Quantitative Pharmacological Data

The potency of this compound as a monoamine releaser has been quantified in vitro. The following table summarizes the half-maximal effective concentrations (EC50) for inducing the release of dopamine, norepinephrine, and serotonin.

| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) | Reference |

| (±)-cis-4-Methylaminorex | 1.7 | 4.8 | 53.2 | [1] |

| d-amphetamine | 5.5 | 8.2 | 2602 | |

| Cocaine | (Uptake inhibitor) | (Uptake inhibitor) | (Uptake inhibitor) | N/A |

Preclinical Evidence of Abuse and Dependence

A substantial body of preclinical evidence from animal models robustly demonstrates the high abuse and dependence potential of this compound.

Self-Administration Studies

Intravenous self-administration is a gold-standard preclinical model for assessing the reinforcing effects of a drug, which is a key predictor of its abuse liability in humans. Studies in rhesus monkeys have shown that they will readily self-administer (±)-cis-4-Methylaminorex, indicating its powerful reinforcing properties.[1]

Drug Discrimination Studies

Drug discrimination studies assess the subjective effects of a drug. In rats trained to discriminate amphetamine or cocaine from saline, this compound fully substitutes for both, indicating that it produces similar subjective effects to these well-known psychostimulants.[1] The table below summarizes the ED50 values for the different stereoisomers of this compound in producing amphetamine-like discriminative stimulus effects.

| Stereoisomer | ED50 (mg/kg) for Amphetamine Discrimination | Reference |

| trans(4S,5S) | 0.25 | |

| cis(4S,5R) | 1.2 | |

| cis(4R,5S) | 1.5 | |

| trans(4R,5R) | > 3.0 |

Behavioral Effects

Administration of this compound in rodents produces a dose-dependent increase in locomotor activity and, at higher doses, the emergence of stereotyped behaviors such as continuous sniffing and head bobbing. These effects are primarily mediated by the activation of dopamine receptors.

Neurotoxicity

Studies on the neurotoxic potential of this compound have yielded somewhat mixed results. Some early studies suggested a reduction in tryptophan hydroxylase (TPH) activity, a marker for serotonin neurotoxicity, but these effects appeared to be transient.[1][3] It is generally considered to be less neurotoxic than methamphetamine or MDMA.[1] However, the potential for long-term neurochemical alterations with chronic, high-dose use cannot be entirely dismissed.

Experimental Protocols

Monoamine Transporter Release Assay

This protocol is adapted from Brandt et al. (2014) for assessing monoamine release from rat brain synaptosomes.[1]

Intravenous Self-Administration in Primates

The following provides a general outline of the methodology for intravenous self-administration studies in rhesus monkeys, a key model for assessing the reinforcing effects of drugs.

-

Subjects: Adult rhesus monkeys with a history of intravenous drug self-administration.

-

Surgery: Monkeys are surgically implanted with an indwelling intravenous catheter.

-

Apparatus: Animals are housed in experimental chambers equipped with response levers and an automated drug delivery system.

-

Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine, on a fixed-ratio schedule of reinforcement (e.g., FR10, where 10 lever presses result in one drug infusion).

-

Substitution: Once stable responding for the training drug is established, saline is substituted to extinguish the behavior. Subsequently, different doses of this compound are substituted for saline.

-

Data Collection: The number of infusions per session is recorded for each dose of this compound and compared to saline and the training drug. A significantly higher rate of self-administration for this compound compared to saline indicates reinforcing effects.

Conclusion

The pharmacological profile of this compound as a potent monoamine releasing agent, particularly for dopamine, provides a clear neurochemical basis for its high potential for abuse and dependence. This is strongly supported by preclinical data from self-administration and drug discrimination studies, which demonstrate its powerful reinforcing and amphetamine/cocaine-like subjective effects. While its neurotoxicity appears less pronounced than some other stimulants, the potential for adverse long-term consequences with chronic use remains a concern. The information presented in this whitepaper underscores the significant public health risks associated with this compound and highlights the need for continued research and vigilance regarding this and other emerging synthetic stimulants.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-Methylaminorex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Methylaminorex (4-MAX), a potent central nervous system stimulant. The following protocols are designed to assist in the identification, quantification, and chiral separation of this compound and its derivatives in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the identification and quantification of this compound, particularly in biological samples. Derivatization is often employed to improve the chromatographic properties of the analyte.

Application Note:

This protocol details the quantitative determination of cis- and trans-4-Methylaminorex in plasma, urine, and tissue samples following derivatization with a silylating agent.[1] This method is suitable for forensic toxicology and clinical research applications.

Experimental Protocol:

Sample Preparation (Urine, Plasma, Tissue):

-

To 1 mL of the biological sample, add an internal standard.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

-

Evaporate the extract to dryness under a stream of nitrogen.

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Heat the mixture to facilitate the derivatization of the amino and hydroxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives.[1]

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N GC or equivalent.[2]

-

Column: HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm) or similar non-polar capillary column.[2]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

-

Injector: Splitless or split (e.g., 50:1 split ratio) at 250 °C.[2]

-

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 25 °C/min to 295 °C and held for 3 minutes.[2]

-

Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: m/z 40–450.[2]

-

Transfer Line Temperature: 280 °C.[2]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Application | Quantitative determination of cis- and trans-4-MAX | [1] |

| Matrix | Plasma, Urine, Tissue | [1] |

| Derivatizing Agent | tert-butyldimethylsilyl (TBDMS) | [1] |

Experimental Workflow Diagram:

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS and its high-resolution counterpart (LC-HRMS) are powerful tools for the characterization of this compound and its derivatives, offering high sensitivity and specificity. These methods can often distinguish between isomers.[2]

Application Note:

This protocol describes the separation and identification of cis- and trans-isomers of 3′,4′-methylenedioxy-4-methylaminorex (MDMAR), a derivative of this compound, using LC-MS.[2] The method is applicable to the analysis of novel psychoactive substances. It is important to note that aqueous mobile phases can cause isomerization of the cis- to the trans-form under certain HPLC conditions.[2]

Experimental Protocol:

Sample Preparation:

-

Dissolve samples in methanol to a concentration of 1 mg/mL.[2]

-

For LC-MS analysis, further dilute the sample in acetonitrile/water (1:1, containing 0.1% formic acid) to a concentration of 10 μg/mL.[2]

LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1100 LC system or equivalent.[2]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient: A suitable gradient to achieve separation.

-

Flow Rate: 1 mL/min.[2]

-

Column Temperature: 30 °C.[2]

-

Injection Volume: 1 µL.[2]

-

Mass Spectrometer: Agilent LC-MSD or a high-resolution mass spectrometer.[2]

-

Ionization Mode: Positive electrospray ionization (ESI+).[2]

-

Capillary Voltage: 3500 V.[2]

-

Drying Gas (N2) Temperature: 350 °C.[2]

-

Drying Gas (N2) Flow: 12 L/min.[2]

-

Nebulizer Gas (N2) Pressure: 60 psi.[2]

-

Fragmentor Voltage: 70 V.[2]

-

Selected Ion Monitoring (SIM): m/z 221 and 178 for MDMAR.[2]

Quantitative Data Summary:

| Parameter | Value (for MDMAR) | Reference |

| Retention Time (cis-isomer) | 15.25 min | [2] |

| Retention Time (trans-isomer) | 16.29 min | [2] |

| Protonated Molecule [M+H]+ | m/z 221 | [2] |

| Key Fragment Ion | m/z 178 | [2] |

Experimental Workflow Diagram:

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is essential for the separation and characterization of the stereoisomers of this compound, which can exhibit different pharmacological activities.

Application Note:

This protocol is for the chiral separation of halogenated this compound derivatives using an amylose-based chiral stationary phase.[3] This method allows for the determination of the enantiomeric composition of a sample.

Experimental Protocol:

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with the mobile phase.

HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Lux i-Amylose-1 (250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).[3]

-

Flow Rate: 2.0 mL/min.[3]

-

Column Temperature: 25 °C.[3]

-

Injection Volume: 5 µL.[3]

-

Detection: UV at 220 nm.[4]

-

Mode: Isocratic.[3]

Chiral Separation Data for Halogenated Derivatives:

| Analyte | Retention Times (t) of Enantiomers (min) | Separation Factor (α) | Resolution (Rs) | Reference |

| 4′-fluoro-4-methylaminorex | t1: 10.1, t2: 12.0 | 1.24 | 2.02 | [3] |

| 4′-chloro-4-methylaminorex | t1: 11.2, t2: 14.2 | 1.33 | 2.51 | [3] |

| 4′-bromo-4-methylaminorex | t1: 12.3, t2: 16.2 | 1.38 | 2.89 | [3] |

Experimental Workflow Diagram:

References

- 1. Detection and assay of cis- and trans-isomers of this compound in urine, plasma and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Three Novel this compound Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Structural Elucidation of 4-Methylaminorex using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylaminorex (4-MAR) is a potent central nervous system stimulant with a chemical structure belonging to the 2-amino-5-aryloxazoline class. It possesses two chiral centers, resulting in four possible stereoisomers: (±)-cis and (±)-trans enantiomeric pairs. The pharmacological activity of these isomers can differ significantly, making their unambiguous structural identification crucial for research, forensic analysis, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the complete structural elucidation and stereochemical assignment of this compound. This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR, along with 2D correlation experiments, to characterize the structure of this compound.

Molecular Structure and Key NMR Correlations

The chemical structure of this compound consists of a central oxazoline ring with a methyl group at the 4-position and a phenyl group at the 5-position. The relative stereochemistry of these two substituents defines the cis and trans diastereomers. NMR spectroscopy can distinguish between these isomers based on differences in chemical shifts and coupling constants, particularly for the protons at the C4 and C5 positions.

Caption: Molecular structure of this compound and key HMBC correlations.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the cis and trans isomers of this compound free base in deuterated chloroform (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound Isomers in CDCl₃

| Proton | cis-4-Methylaminorex | trans-4-Methylaminorex |

| H-4 | 4.15 (quintet, J=6.6 Hz) | 3.55 (quintet, J=6.6 Hz) |

| H-5 | 5.55 (d, J=8.8 Hz) | 4.95 (d, J=7.4 Hz) |

| Phenyl | 7.25-7.45 (m) | 7.25-7.45 (m) |

| NH₂ | 4.85 (br s) | 4.85 (br s) |

| CH₃ | 0.85 (d, J=6.6 Hz) | 1.40 (d, J=6.6 Hz) |

Data sourced from Klein et al., Journal of Forensic Sciences, 1989.[1][2]

Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound Isomers in CDCl₃

| Carbon | cis-4-Methylaminorex | trans-4-Methylaminorex |

| C-2 | 159.5 | 160.0 |

| C-4 | 59.5 | 63.7 |

| C-5 | 85.6 | 90.2 |

| Phenyl C1' | 139.8 | 139.8 |

| Phenyl C2'/C6' | 125.7 | 125.7 |

| Phenyl C3'/C5' | 128.4 | 128.4 |

| Phenyl C4' | 128.0 | 128.0 |

| CH₃ | 16.5 | 22.0 |

Data sourced from Klein et al., Journal of Forensic Sciences, 1989.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the structural elucidation of this compound using NMR spectroscopy.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical parameters for acquiring NMR data on a 400 or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

4.2.1. ¹H NMR Spectroscopy

-

Pulse Program: zg30 or similar standard 1D proton experiment

-

Number of Scans (NS): 16 to 64

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 12-16 ppm

-